![molecular formula C15H15IO3 B4941236 1-[2-(4-iodophenoxy)ethoxy]-2-methoxybenzene](/img/structure/B4941236.png)
1-[2-(4-iodophenoxy)ethoxy]-2-methoxybenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(4-iodophenoxy)ethoxy]-2-methoxybenzene, commonly known as IPEB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. IPEB is a synthetic compound that is used in various scientific experiments to study its mechanism of action and physiological effects.
作用機序
The mechanism of action of IPEB involves its interaction with various biological targets, including proteins and enzymes. IPEB has been shown to inhibit the activity of some enzymes, such as acetylcholinesterase, which is involved in the breakdown of acetylcholine in the nervous system. IPEB has also been shown to interact with some proteins involved in signal transduction pathways, such as protein kinase C.
Biochemical and Physiological Effects:
IPEB has been shown to have various biochemical and physiological effects, depending on the target it interacts with. It has been shown to have anti-inflammatory effects by inhibiting the activity of some enzymes involved in the inflammatory response. IPEB has also been shown to have neuroprotective effects by inhibiting the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine in the nervous system.
実験室実験の利点と制限
One of the advantages of using IPEB in lab experiments is its fluorescent properties, which make it a useful tool for studying protein-ligand interactions. Moreover, its potential applications in drug delivery systems make it a promising compound for future research. However, one of the limitations of using IPEB in lab experiments is its synthetic nature, which may limit its applicability in some biological systems.
将来の方向性
There are several future directions for research on IPEB. One of the directions is to study its potential applications in drug delivery systems. Another direction is to study its interactions with different biological targets to understand its mechanism of action better. Moreover, further research is needed to explore the potential of IPEB as a molecular imaging agent and its applications in various fields, such as neurodegenerative diseases and cancer.
Conclusion:
In conclusion, 1-[2-(4-iodophenoxy)ethoxy]-2-methoxybenzene (IPEB) is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. IPEB has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in drug delivery systems and molecular imaging. Further research is needed to explore its full potential and to understand its interactions with different biological targets.
合成法
The synthesis of IPEB involves a series of chemical reactions that result in the formation of the final compound. The first step involves the reaction of 4-iodophenol with 2-bromoethyl ether to form 2-(4-iodophenoxy)ethanol. The second step involves the reaction of 2-(4-iodophenoxy)ethanol with 2-methoxybenzoyl chloride to form 1-[2-(4-iodophenoxy)ethoxy]-2-methoxybenzene (IPEB).
科学的研究の応用
IPEB has been extensively studied in various scientific experiments due to its potential applications in different fields. It has been used as a fluorescent probe to study protein-ligand interactions. IPEB has also been used as a molecular imaging agent to study the distribution and metabolism of drugs in vivo. Moreover, IPEB has been studied for its potential applications in drug delivery systems.
特性
IUPAC Name |
1-iodo-4-[2-(2-methoxyphenoxy)ethoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15IO3/c1-17-14-4-2-3-5-15(14)19-11-10-18-13-8-6-12(16)7-9-13/h2-9H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXMGOPATUXHZAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCOC2=CC=C(C=C2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15IO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

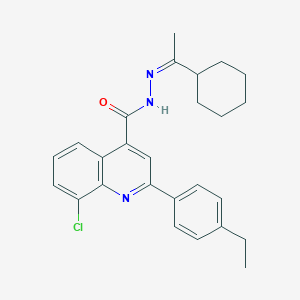
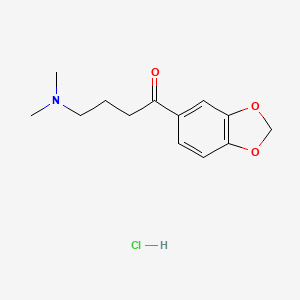
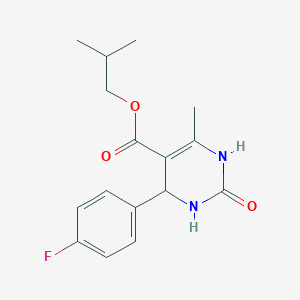
![3-ethyl-5-{2-[3-(3-methoxyphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4941173.png)

![2-[(1-acetyl-4-piperidinyl)oxy]-5-chloro-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzamide](/img/structure/B4941183.png)
![({1-benzyl-2-[(2-methoxyethyl)sulfonyl]-1H-imidazol-5-yl}methyl)ethyl[2-(1H-pyrazol-1-yl)ethyl]amine](/img/structure/B4941205.png)
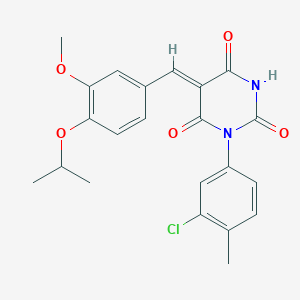
![2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxy-N-[2-(1H-pyrazol-4-yl)ethyl]benzamide](/img/structure/B4941214.png)
![N-{2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}-3,4-dimethoxybenzamide](/img/structure/B4941217.png)
![ethyl 3-benzyl-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxylate](/img/structure/B4941221.png)
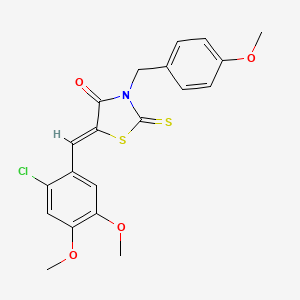
![N-{2-[(4-ethyl-1-piperazinyl)methyl]-1-methyl-1H-benzimidazol-5-yl}propanamide](/img/structure/B4941243.png)
![5-methyl-7-(4-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B4941248.png)